molecular formula C8H6ClNO2 B11909564 {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Cat. No.: B11909564
M. Wt: 183.59 g/mol
InChI Key: ZLSBPHLYJLTUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively detailed in the literature. it is known that the compound can participate in reactions that involve the modification of its functional groups, leading to the formation of different products .

Mechanism of Action

it is known to interact with specific molecular targets and pathways, potentially involving enzyme inhibition and other biochemical interactions . Further research is needed to fully understand its mechanism of action and the molecular targets involved.

Biological Activity

{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol, a compound with the molecular formula C₈H₇ClN₂O, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Weight : 183.59 g/mol
  • CAS Number : 1315360-27-0
  • Purity : ≥97%

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition or activation of various biochemical pathways. The compound's structure suggests potential interactions with enzymes and receptors involved in critical cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

  • Prostate Cancer (PC3)
  • Lung Adenocarcinoma (A549)
  • Colorectal Carcinoma (HCT116)

The compound's effectiveness was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity. Results indicated that this compound induced apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains.

Study 2: Anticancer Activity

A recent study assessed the effects of this compound on HCT116 colorectal cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1080
2550
5020

Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations, confirming its potential as an anticancer agent .

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

(4-chlorofuro[3,2-c]pyridin-2-yl)methanol

InChI

InChI=1S/C8H6ClNO2/c9-8-6-3-5(4-11)12-7(6)1-2-10-8/h1-3,11H,4H2

InChI Key

ZLSBPHLYJLTUKY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC(=C2)CO)Cl

Origin of Product

United States

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